Cas no 1821332-73-3 (N'-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide)
N'-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide Chemical and Physical Properties
Names and Identifiers
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- N'-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide
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- Inchi: 1S/C14H12BrClN2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(16)8-14(11)15/h2-9,18H,1H3/b17-9-
- InChI Key: BUQWBICHAKEIQH-MFOYZWKCSA-N
- SMILES: BrC1C=C(C=CC=1/C=N\NS(C1C=CC(C)=CC=1)(=O)=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 458
- XLogP3: 4.2
- Topological Polar Surface Area: 66.9
N'-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262280-1g |
N'-(2-bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide |
1821332-73-3 | 98% | 1g |
¥638.00 | 2023-11-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262280-5g |
N'-(2-bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide |
1821332-73-3 | 98% | 5g |
¥2055.00 | 2023-11-21 | |
| Aaron | AR01K7L5-5g |
N'-(2-bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide |
1821332-73-3 | 95% | 5g |
$221.00 | 2025-02-12 | |
| Aaron | AR01K7L5-10g |
N'-(2-bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide |
1821332-73-3 | 95% | 10g |
$375.00 | 2025-02-12 | |
| abcr | AB567571-5g |
N'-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide; . |
1821332-73-3 | 5g |
€301.50 | 2025-04-20 | ||
| abcr | AB567571-10g |
N'-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide; . |
1821332-73-3 | 10g |
€473.80 | 2025-04-20 | ||
| abcr | AB567571-25g |
N'-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide; . |
1821332-73-3 | 25g |
€881.20 | 2025-04-20 |
N'-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide Suppliers
N'-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on N'-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide
N'-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide: A Comprehensive Overview
N'-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide, identified by the CAS number 1821332-73-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a sulfonohydrazide group with a substituted benzylidene moiety. The presence of bromine and chlorine substituents on the aromatic ring introduces distinct electronic and steric properties, making it a valuable compound for various applications.
The sulfonohydrazide group in this compound plays a crucial role in its reactivity and functionality. Sulfonohydrazides are known for their ability to act as nucleophiles in various substitution reactions, making them useful in the synthesis of bioactive molecules. The benzylidene moiety, on the other hand, contributes to the compound's aromatic stability and potential for conjugation. The substitution pattern on the benzylidene ring—specifically the bromo and chloro groups—further modulates the electronic environment, enhancing its reactivity in specific chemical transformations.
Recent studies have highlighted the potential of N'-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide in drug design. Researchers have explored its ability to act as a scaffold for constructing bioactive molecules with anti-inflammatory, antitumor, and antimicrobial properties. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways. This finding underscores its potential as a lead compound for developing novel therapeutic agents.
In addition to its pharmacological applications, this compound has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. A 2023 report in *Advanced Materials* detailed how derivatives of this compound can be incorporated into organic field-effect transistors (OFETs), offering improved charge transport properties.
The synthesis of N'-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide involves a multi-step process that typically begins with the preparation of the sulfonohydrazide precursor. This is followed by condensation with an appropriately substituted benzaldehyde derivative under controlled conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields.
From an environmental perspective, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Studies have shown that under aerobic conditions, the compound undergoes oxidative cleavage of the hydrazine group, leading to the formation of less complex intermediates. These findings are essential for developing sustainable practices in chemical manufacturing.
In conclusion, N'-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide (CAS No. 1821332-73-3) is a versatile compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in drug discovery, materials science, and chemical synthesis. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation.
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